molecular formula C8H7N3O3 B1431673 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260386-18-2

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1431673
M. Wt: 193.16 g/mol
InChI Key: BJTMAZBBFMOCIT-UHFFFAOYSA-N
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Description

“6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine”, has been reported in scientific literature . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular formula of “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” is C8H8N2O . The molecule has a pyrrolo[2,3-b]pyridine core with a methoxy group at the 6-position and a nitro group at the 5-position .

Scientific Research Applications

Synthesis of Fused Heterocycles

The compound has been utilized in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its role in generating tricyclic heterocycles. This is achieved through the oxidation of tosylhydrazones, leading to nitrilimine intermediates that undergo intramolecular 1,3-dipolar cycloaddition, resulting in good yields of the desired heterocycles (H. A. A. El-Nabi, 2004).

Building Blocks for 7-Azaindole Derivatives

It serves as a versatile building block for the synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement. This application demonstrates its utility in creating structurally diverse compounds useful in medicinal chemistry (S. Figueroa‐Pérez et al., 2006).

Preparation of Pyrrolo-fused Heteroaromatic Compounds

A palladium-catalyzed, carbon monoxide-mediated reductive N-heterocyclization method using nitro-heteroaromatic compounds, including 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine, has been reported. This method is used to prepare bicyclic pyrrolo-fused heteroaromatic molecules, highlighting its importance in synthesizing complex organic structures (S. Gorugantula et al., 2010).

Synthesis and Characterization of Imidazo and Pyrrolo Derivatives

Studies have also focused on the synthesis and characterization of related heterocyclic compounds, such as 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine, showcasing the chemical versatility and the role of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine in synthesizing compounds with potential biological activity (Liu Tian-yu, 2010).

Future Directions

The future directions for “6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine” and its derivatives are promising. They have been developing as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMAZBBFMOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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